Osm-smi-10B
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Overview
Description
OSM-SMI-10B is a derivative of OSM-SMI-10, known for its ability to inhibit Oncostatin M-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in cancer cells . This compound is primarily used in research to study its effects on cancer cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-SMI-10B involves the reaction of specific precursor molecules under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo experiments, the stock solution is prepared by sequentially adding DMSO, Tween 80, and saline .
Industrial Production Methods: the preparation of stock solutions and handling instructions are provided by suppliers to ensure proper usage in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: OSM-SMI-10B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
OSM-SMI-10B has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of Oncostatin M-induced STAT3 phosphorylation in cancer cells, providing insights into cancer cell signaling pathways.
Inflammatory Diseases: The compound is investigated for its potential therapeutic effects in inflammatory diseases such as inflammatory bowel disease and rheumatoid arthritis.
Drug Discovery: this compound is used in high-throughput screening and structure-based drug discovery to design small molecule inhibitors targeting Oncostatin M.
Mechanism of Action
OSM-SMI-10B exerts its effects by binding to Oncostatin M and blocking its interaction with the Oncostatin M receptor (OSMR). This inhibition prevents the phosphorylation of STAT3, a key signaling molecule involved in various cellular processes such as proliferation, differentiation, and apoptosis . The binding of this compound to Oncostatin M has been extensively studied using molecular dynamics simulations and binding energy calculations .
Comparison with Similar Compounds
OSM-SMI-10: The parent compound from which OSM-SMI-10B is derived.
OSM-SMI-10C, OSM-SMI-10E, OSM-SMI-10G: Other derivatives of OSM-SMI-10 that have been studied for their effects on Oncostatin M-induced phosphorylation.
Uniqueness: this compound is unique due to its specific ability to significantly reduce Oncostatin M-induced STAT3 phosphorylation in cancer cells. This makes it a valuable tool for studying the Oncostatin M signaling pathway and its role in cancer and inflammatory diseases .
Properties
Molecular Formula |
C21H14O7 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H14O7/c22-20(23)6-3-14-9-15(12-1-4-16-18(7-12)26-10-24-16)21(28-14)13-2-5-17-19(8-13)27-11-25-17/h1-9H,10-11H2,(H,22,23)/b6-3+ |
InChI Key |
KCTZPNCRBRJVBH-ZZXKWVIFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)/C=C/C(=O)O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)C=CC(=O)O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.